molecular formula C11H10O4 B1286395 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid CAS No. 862574-89-8

1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid

Cat. No.: B1286395
CAS No.: 862574-89-8
M. Wt: 206.19 g/mol
InChI Key: NZZVDTIYQUASAT-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid is a chemical compound characterized by a cyclopropane ring attached to a benzo[d][1,3]dioxole moiety

Biochemical Analysis

Biochemical Properties

1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2, which are involved in the biosynthesis of prostaglandins from arachidonic acid . The nature of these interactions involves competitive inhibition, where this compound competes with arachidonic acid for the active site of the enzyme, thereby reducing the production of prostaglandins. Additionally, this compound has been evaluated for its anticancer activity, interacting with tubulin proteins to disrupt microtubule assembly and induce apoptosis in cancer cells .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. In cancer cells, this compound has been observed to cause cell cycle arrest at the S phase and induce apoptosis, particularly in acute lymphoblastic leukemia cells . This effect is mediated through the disruption of microtubule dynamics, which is crucial for cell division. Furthermore, this compound influences cell signaling pathways by modulating the activity of cyclooxygenase enzymes, leading to altered levels of prostaglandins and subsequent changes in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of cyclooxygenase enzymes, inhibiting their activity and reducing prostaglandin synthesis . Additionally, it interacts with tubulin proteins, preventing their polymerization into microtubules, which is essential for mitotic spindle formation during cell division . This inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to modulate gene expression is also linked to its impact on prostaglandin levels, which are known to regulate various genes involved in inflammation and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cyclooxygenase activity and persistent disruption of microtubule dynamics, resulting in prolonged cell cycle arrest and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cyclooxygenase activity and reduces inflammation without significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and hepatotoxicity have been observed . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to prostaglandin synthesis. The compound interacts with cyclooxygenase enzymes, inhibiting the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins . This inhibition affects the levels of downstream metabolites, altering the overall metabolic flux within the cell. Additionally, the compound’s impact on tubulin polymerization suggests potential interactions with other metabolic pathways involved in cell division and apoptosis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound has been shown to interact with ATP-binding cassette transporters, which facilitate its movement across cellular membranes . This interaction influences the compound’s localization and accumulation within different cellular compartments, affecting its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cyclooxygenase enzymes and tubulin proteins . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments, enhancing its ability to modulate cellular processes effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid typically involves the cyclopropanation of benzo[d][1,3]dioxole derivatives. One common method is the reaction of benzo[d][1,3]dioxole with a cyclopropanecarboxylic acid derivative under the influence of a strong base such as sodium hydride in a polar aprotic solvent like dimethylformamide . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of palladium-catalyzed cross-coupling reactions is also explored for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of benzo[d][1,3]dioxole-5-carboxylic acid.

    Reduction: Formation of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Uniqueness: 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid is unique due to its specific combination of a benzo[d][1,3]dioxole moiety and a cyclopropane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c12-10(13)11(3-4-11)7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZVDTIYQUASAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)OCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559254
Record name 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862574-89-8
Record name 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of benzo[1,3]dioxole-5-acetonitrile (5.10 g, 31.7 mmol), 1-bromo-2-chloro-ethane (9.00 mL, 109 mmol), and benzyltriethylammonium chloride (0.181 g, 0.795 mmol) was heated at 70° C. and then 50% (wt./wt.) aqueous sodium hydroxide (26 mL) was slowly added to the mixture. The reaction was stirred at 70° C. for 18 hours and then heated at 130° C. for 24 hours. The dark brown reaction mixture was diluted with water (400 mL) and extracted once with an equal volume of ethyl acetate and once with an equal volume of dichloromethane. The basic aqueous solution was acidified with concentrated hydrochloric acid to pH less than one and the precipitate filtered and washed with 1 M hydrochloric acid. The solid material was dissolved in dichloromethane (400 mL) and extracted twice with equal volumes of 1 M hydrochloric acid and once with a saturated aqueous solution of sodium chloride. The organic solution was dried over sodium sulfate and evaporated to dryness to give a white to slightly off-white solid (5.23 g, 80%) ESI-MS m/z calc. 206.1. found 207.1 (M+1)+. Retention time of 2.37 minutes. 1H NMR (400 MHz, DMSO-d6) δ 1.07-1.11 (m, 2H), 1.38-1.42 (m, 2H), 5.98 (s, 2H), 6.79 (m, 2H), 6.88 (m, 1H), 12.26 (s, 1H).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0.181 g
Type
catalyst
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Yield
80%

Synthesis routes and methods II

Procedure details

A mixture of benzo[1,3]dioxole-5-acetonitrile (5.10 g, 31.7 mmol), 1-bromo-2-chloro-ethane (9.00 mL, 109 mmol), and benzyltriethylammonium chloride (0.181 g, 0.795 mmol) was heated at 70° C. and then 50% (wt./wt.) aqueous sodium hydroxide (26 mL) was slowly added to the mixture. The reaction was stirred at 70° C. for 18 hours and then heated at 130° C. for 24 hours. The dark brown reaction mixture was diluted with water (400 mL) and extracted once with an equal volume of ethyl acetate and once with an equal volume of dichloromethane. The basic aqueous solution was acidified with concentrated hydrochloric acid to pH less than one and the precipitate filtered and washed with 1M hydrochloric acid. The solid material was dissolved in dichloromethane (400 mL) and extracted twice with equal volumes of 1M hydrochloric acid and once with a saturated aqueous solution of sodium chloride. The organic solution was dried over sodium sulfate and evaporated to dryness to give a white to slightly off-white solid (5.23 g, 80%) ESI-MS m/z calc. 206.1, found 207.1 (M+1)+. Retention time of 2.37 minutes. 1H NMR (400 MHz, DMSO-d6) δ 1.07-1.11 (m, 2H), 1.38-1.42 (m, 2H), 5.98 (s, 2H), 6.79 (m, 2H), 6.88 (m, 1H), 12.26 (s, 1H).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0.181 g
Type
catalyst
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid
Reactant of Route 2
1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid
Reactant of Route 3
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1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid
Reactant of Route 4
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1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid
Reactant of Route 6
1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid

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